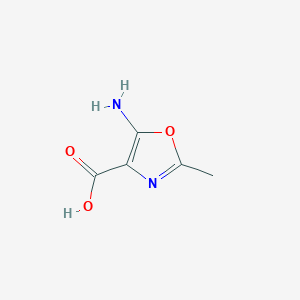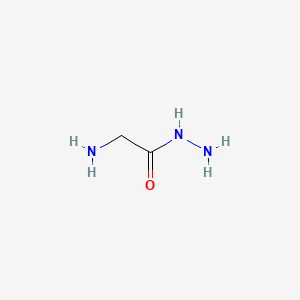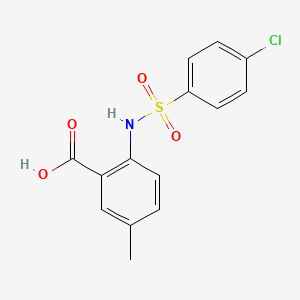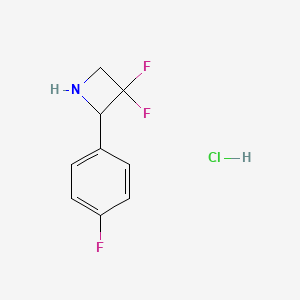
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride is a molecular compound with the chemical formula C9H9ClF3N and a molecular weight of 223.6 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride involves the reaction of 4-fluorophenyl azetidine with difluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoro-4-fluorophenyl azetidine derivatives.
Reduction: Formation of 3,3-difluoro-2-(4-fluorophenyl)azetidine.
Substitution: Formation of methoxy-substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioimaging agents and fluorescent dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(3,4-Difluorophenoxy)azetidine hydrochloride
Uniqueness
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoro and fluorophenyl groups enhances its reactivity and makes it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H9ClF3N |
|---|---|
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
3,3-difluoro-2-(4-fluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-7-3-1-6(2-4-7)8-9(11,12)5-13-8;/h1-4,8,13H,5H2;1H |
InChI-Schlüssel |
RKRZBMWFWZBCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1)C2=CC=C(C=C2)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



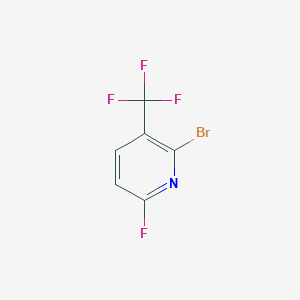

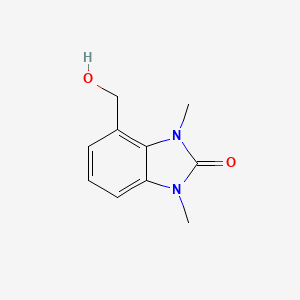
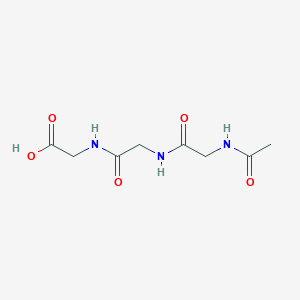
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
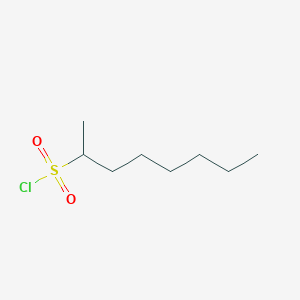
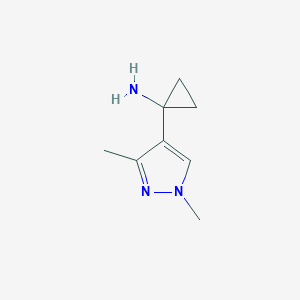
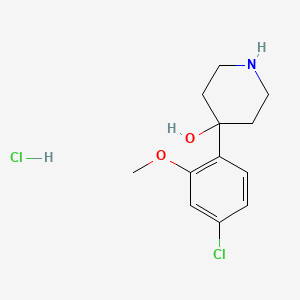
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
